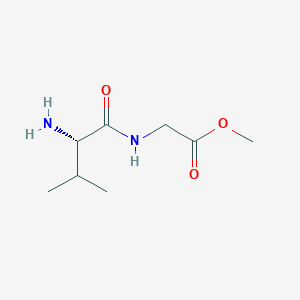
Cubane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cubane-1-sulfonamide is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. Cubane itself is composed of eight carbon atoms arranged at the corners of a cube, with one hydrogen atom attached to each carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cubane-1-sulfonamide typically involves the functionalization of cubane. One common method starts with the synthesis of cubane itself, which can be achieved through a series of reactions starting from 2-cyclopentenone. The cubane framework is constructed via a Diels-Alder dimerization followed by a series of functional group transformations .
To introduce the sulfonamide group, cubane can be reacted with sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonamide derivative. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While the industrial production of this compound is not as well-documented as laboratory-scale synthesis, the principles remain similar. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cubane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cubane-1-sulfonic acid, while reduction can produce cubane-1-amine .
Scientific Research Applications
Cubane-1-sulfonamide has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a useful probe for studying biological systems and interactions.
Medicine: this compound derivatives are being explored for their potential as pharmaceutical agents due to their stability and bioisosteric properties.
Mechanism of Action
The mechanism of action of Cubane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. The cubic structure of cubane can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cubane-1-sulfonamide can be compared to other cubane derivatives and sulfonamide compounds:
Cubane Derivatives: Other cubane derivatives, such as cubane-1-carboxylic acid and cubane-1-amine, share the same cubic framework but differ in their functional groups.
Sulfonamide Compounds: Compared to other sulfonamides, this compound is unique due to its cubane scaffold, which imparts distinct physical and chemical properties.
Conclusion
This compound is a fascinating compound with a unique structure and a wide range of potential applications. Its synthesis, chemical reactivity, and applications in various fields make it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
cubane-1-sulfonamide |
InChI |
InChI=1S/C8H9NO2S/c9-12(10,11)8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H,(H2,9,10,11) |
InChI Key |
PFFHJUFKJJHLOD-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1C5C2C3C45S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


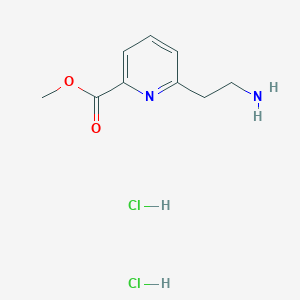


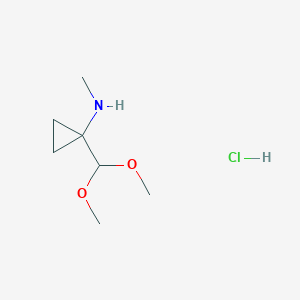
![4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenolhydrochloride](/img/structure/B13508688.png)
![(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13508690.png)
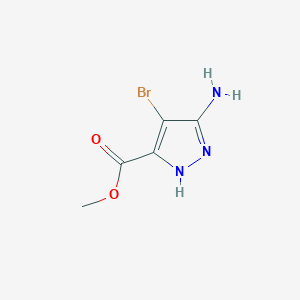
![tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B13508704.png)

![rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13508720.png)
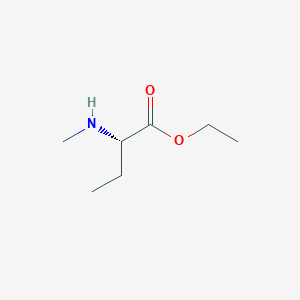
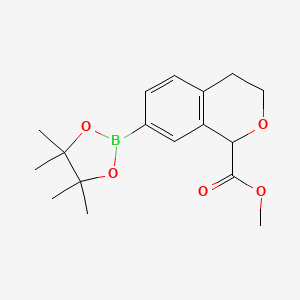
![3-Oxaspiro[5.5]undecan-7-amine hydrochloride](/img/structure/B13508734.png)
